N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine
Description
N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine (hereafter referred to as Compound 5b) is a tertiary amine derivative of the imidazo[1,2-a]pyridine scaffold. Its structure features a central imidazo[1,2-a]pyridine ring substituted with a methyl group at the 2-position and an ethyl-substituted aminomethyl group at the 3-position.
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
N-ethyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]ethanamine |
InChI |
InChI=1S/C13H19N3/c1-4-15(5-2)10-12-11(3)14-13-8-6-7-9-16(12)13/h6-9H,4-5,10H2,1-3H3 |
InChI Key |
HUANAASACXVIMV-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CC1=C(N=C2N1C=CC=C2)C |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
A catalyst-free, one-pot four-component synthesis was developed by Gui et al., enabling the direct assembly of 3-aminomethylated imidazoheterocycles. This method employs 2-aminopyridine derivatives, α-halomethyl ketones, amines, and dichloromethane in ethanol under mild conditions (room temperature, 1 hour).
Procedure and Optimization
-
Reagents :
-
2-Aminopyridine (1 mmol)
-
2-Bromoacetophenone (1 mmol)
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Dichloromethane (1 mmol)
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Diethylamine (1 mmol)
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Ethanol (1 mL)
-
-
Steps :
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Components are mixed in ethanol and stirred at room temperature.
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Solvent removal under reduced pressure.
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Purification via column chromatography (petroleum ether/EtOAc, 2:1).
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Characterization :
Advantages and Limitations
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Advantages : No catalyst or oxidant required; high atom economy.
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Limitations : Limited scope for sterically hindered amines.
BCl₃-Mediated C–N Bond Formation
Mechanism and Scope
BCl₃-mediated amination, reported by Singh et al., involves the activation of imidazo[1,2-a]pyridine benzylic ethers. The method enables selective C3-methylene amination via a boron–nitrogen coordination complex.
Experimental Protocol
-
Reagents :
-
3-((Benzyloxy)methyl)-2-methylimidazo[1,2-a]pyridine (0.3 mmol)
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BCl₃ (1.4 equiv, 1.0 M in DCM)
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Diethylamine (3.0 equiv)
-
-
Steps :
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BCl₃ is added to the imidazo[1,2-a]pyridine in DCM at 0°C.
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After complex formation, diethylamine is introduced at room temperature.
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Quenching with water, extraction, and chromatography yield the product.
-
-
Characterization :
Key Considerations
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Temperature Sensitivity : Reactions performed above 0°C risk decomposition.
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Substrate Flexibility : Tolerates electron-withdrawing and donating groups on the imidazo[1,2-a]pyridine core.
One-Pot Cyclization and Functionalization
Methodology
Paengphua and Chancharunee described a two-step approach:
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Cyclization : 2-Aminopyridine reacts with α-methylketones under iodine catalysis to form 2-methylimidazo[1,2-a]pyridine.
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Aminomethylation : The intermediate undergoes nucleophilic substitution with diethylamine.
Optimization Data
Challenges
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Purification Complexity : Requires sequential column chromatography.
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Scale-Up Feasibility : Ultrasound irradiation may limit industrial application.
Mannich Reaction Approach
Patent-Based Synthesis
A patent by EP2586780B1 outlines a Mannich reaction to install the ethylaminomethyl group.
Stepwise Process
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Mannich Base Formation :
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2-Methylimidazo[1,2-a]pyridine reacts with diethylamine and formaldehyde in acetic acid.
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Methylation :
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Quaternary ammonium salt formation using iodomethane.
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Cyanide Substitution and Hydrolysis :
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Conversion to the nitrile intermediate, followed by hydrolysis to the amine.
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Performance Metrics
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Critical Step : Cyanide substitution requires anhydrous conditions to prevent hydrolysis.
Comparative Analysis of Methods
| Method | Yield | Conditions | Key Advantage |
|---|---|---|---|
| Four-Component Coupling | 68–85% | RT, catalyst-free | High atom economy |
| BCl₃-Mediated Amination | 72–89% | 0°C to RT | Broad substrate tolerance |
| One-Pot Cyclization | 65% | Ultrasound, 35°C | Simplified precursor synthesis |
| Mannich Reaction | 58% | Multi-step, 70°C | Compatibility with quaternary amines |
Chemical Reactions Analysis
N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly at the imidazo[1,2-a]pyridine ring.
Common reagents used in these reactions include bromine, iodine, and various bases and acids. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s biological activity makes it useful in studying various biological processes and pathways.
Mechanism of Action
The mechanism of action of N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine involves its interaction with specific molecular targets and pathways. The imidazo[1,2-a]pyridine moiety is known to interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular processes, such as inhibition of microbial growth or induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The imidazo[1,2-a]pyridine core is a privileged scaffold in drug discovery. Variations in substituents at the 2- and 3-positions significantly influence physicochemical and pharmacological properties. Key analogs include:
Key Observations:
- Electron-Donating vs. Electron-Withdrawing Groups : The 2-methyl group in Compound 5b enhances lipophilicity (LogP ~1.5) compared to polar substituents like thiophene (LogP ~2.1 in 5a ) .
- Aromatic vs. Aliphatic Amines : N,N-Dimethyl analogs (e.g., CAS 2717-95-5) exhibit reduced steric bulk but lower metabolic stability compared to N-ethyl derivatives .
Physicochemical and Pharmacological Properties
Solubility and Permeability:
- Compound 5b : Predicted LogS (ESOL): -3.2, indicating moderate aqueous solubility. Its topological polar surface area (TPSA) is 24.7 Ų, favoring membrane permeability .
- cpd S3 (4-chlorophenyl analog): Higher molecular weight (349.9 g/mol) correlates with reduced solubility (LogS: -4.5) but enhanced binding to hydrophobic targets .
Pharmacological Screening:
- Thiophene derivative (5a) : Demonstrated affinity for serotonin receptors in preliminary assays, likely due to sulfur’s electronic effects .
- Naphthyl-substituted analog (5apa) : Exhibited potent inhibition of kinase enzymes (IC50: 0.8 µM), attributed to extended π-π interactions with the naphthyl group .
Commercial and Regulatory Status
- Compound 5b: Not yet commercially available; research-use-only status.
- N-Methyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]amine : Priced at $279.23/1g (95% purity), reflecting demand for methylated analogs .
- Sulfonamide derivatives (e.g., Life Chemicals F6403-1478) : High cost ($248/100mg) due to specialized sulfonation steps .
Biological Activity
N-Ethyl-N-((2-methylimidazo[1,2-a]pyridin-3-yl)methyl)ethanamine is a heterocyclic compound belonging to the imidazo[1,2-a]pyridine family. Its structure features an ethyl group and a methylimidazo[1,2-a]pyridine moiety, which contribute to its potential biological activities. This compound has garnered interest in medicinal chemistry due to its interactions with various biological targets, particularly in the realms of antimicrobial and neuropharmacological applications.
| Property | Details |
|---|---|
| Molecular Formula | C13H19N3 |
| Molecular Weight | 217.31 g/mol |
| IUPAC Name | N-ethyl-N-[(2-methylimidazo[1,2-a]pyridin-3-yl)methyl]ethanamine |
| InChI Key | HUANAASACXVIMV-UHFFFAOYSA-N |
| Canonical SMILES | CCN(CC)CC1=C(N=C2N1C=CC=C2)C |
Antimicrobial Activity
Compounds related to this compound have shown significant antimicrobial properties. For instance, derivatives of imidazo[1,2-a]pyridine have been studied for their effectiveness against various bacterial strains, including Mycobacterium tuberculosis. A study demonstrated that certain imidazo[1,2-a]pyridine carboxamides exhibited minimum inhibitory concentrations (MICs) as low as 0.025–0.054 μg/mL against drug-susceptive strains of M. tuberculosis .
Neuropharmacological Effects
The compound's structural features suggest potential interactions with neurotransmitter systems, which may lead to applications in treating conditions such as anxiety and insomnia. Research indicates that similar compounds can modulate receptor activity in the central nervous system, potentially influencing mood and behavior .
The mechanism by which this compound exerts its biological effects involves interactions with specific enzymes and receptors. The imidazo[1,2-a]pyridine moiety is known to influence various cellular processes by modulating enzyme activity and receptor signaling pathways .
Study 1: Antitubercular Activity
A series of imidazo[1,2-a]pyridine derivatives were synthesized and evaluated for their antitubercular activity. Among these compounds, one derivative demonstrated significant efficacy against both drug-susceptible and multidrug-resistant strains of M. tuberculosis .
Study 2: Neuropharmacological Assessment
In a neuropharmacological study, compounds similar to this compound were tested for their ability to modulate neurotransmitter receptors. Results indicated that these compounds could enhance the activity of GABAergic systems, suggesting potential use as anxiolytics or sedatives .
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
